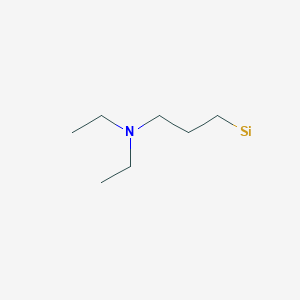![molecular formula C13H7NO2 B14477615 Benzo[f]quinoline-5,6-dione CAS No. 65938-99-0](/img/structure/B14477615.png)
Benzo[f]quinoline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f]quinoline-5,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a typical method includes the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl 2-cyano-3-arylacrylate in the presence of ammonium acetate in ethanol, followed by refluxing for several hours . Another method involves the use of palladium-catalyzed Sonogashira coupling followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[f]quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzo[f]quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzo[f]quinoline-5,6-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Benzo[h]quinoline: Similar in structure but with different substitution patterns.
Benzo[c]acridine: Another fused heterocyclic compound with distinct biological activities.
Uniqueness: Benzo[f]quinoline-5,6-dione is unique due to its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical reactivity and biological properties compared to other quinoline derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
65938-99-0 |
|---|---|
Formule moléculaire |
C13H7NO2 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
benzo[f]quinoline-5,6-dione |
InChI |
InChI=1S/C13H7NO2/c15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)13(12)16/h1-7H |
Clé InChI |
SNNZCIDJKATSPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
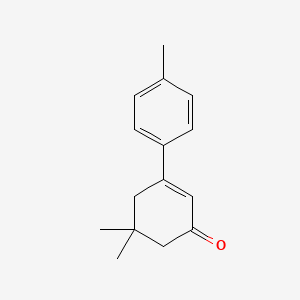

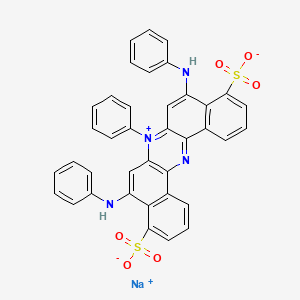



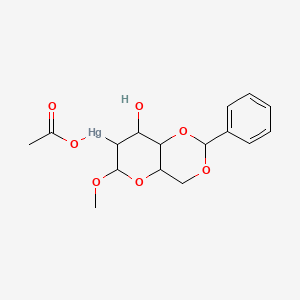
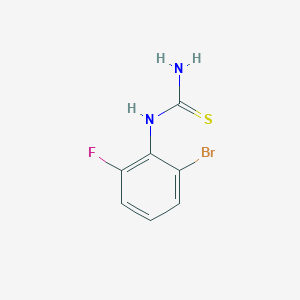

![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)

